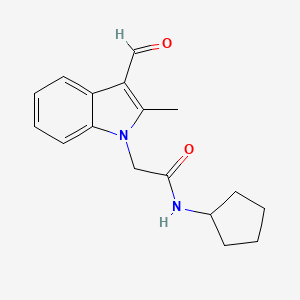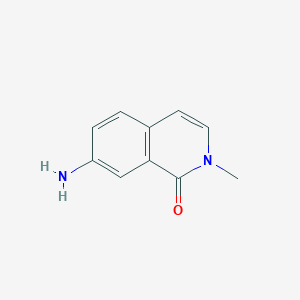
7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is a chemical compound with the CAS Number: 54931-59-8 . It has a molecular weight of 174.2 and its IUPAC name is 7-amino-2-methylisoquinolin-1 (2H)-one . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is 1S/C10H10N2O/c1-12-5-4-7-2-3-8 (11)6-9 (7)10 (12)13/h2-6H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is a powder that is stored at room temperature . Its molecular weight is 174.2 . No additional physical or chemical properties were found in the search results.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one:
Pharmacological Research
7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is often studied for its potential pharmacological properties. Researchers investigate its role as a potential therapeutic agent due to its structural similarity to other bioactive isoquinolines. This compound may exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects .
Neuroscience
In neuroscience, this compound is explored for its effects on the central nervous system. Studies focus on its potential to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and depression .
Cancer Research
Researchers are investigating the anti-cancer properties of 7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a candidate for developing new anti-cancer drugs. Studies often focus on its effects on cell cycle regulation and apoptosis in cancer cells .
Synthetic Chemistry
This compound is valuable in synthetic chemistry as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to create derivatives that can be used in various chemical reactions and processes. This application is crucial for developing new materials and pharmaceuticals .
Analytical Chemistry
In analytical chemistry, 7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is used as a reference standard or a reagent. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods. This ensures accuracy and reliability in quantitative and qualitative analyses .
Biochemical Studies
Biochemists study this compound to understand its interactions with biological macromolecules such as proteins and nucleic acids. These studies help elucidate the mechanisms of action of similar compounds and contribute to the development of new biochemical assays and diagnostic tools .
Material Science
In material science, 7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is explored for its potential use in creating novel materials with specific properties. Researchers investigate its incorporation into polymers and other materials to enhance their mechanical, thermal, or electrical properties .
Environmental Science
This compound is also studied for its environmental impact and potential use in environmental remediation. Researchers examine its degradation pathways and its ability to interact with pollutants, which could lead to new methods for cleaning up contaminated environments .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-amino-2-methylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEZWBRGVNSRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

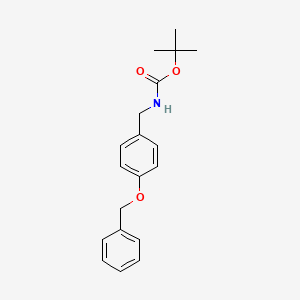

![(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2689850.png)
![N-(3-fluoro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2689853.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2689856.png)
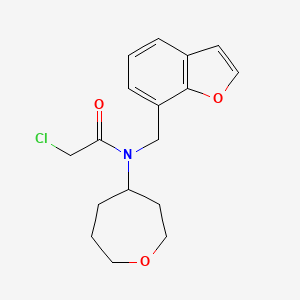

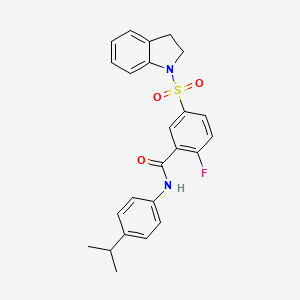
![N-ethyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2689862.png)
![(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2689863.png)
![N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide](/img/structure/B2689867.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2689869.png)
